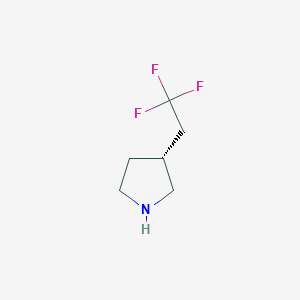

(R)-3-(2,2,2-trifluoroethyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10F3N |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

(3R)-3-(2,2,2-trifluoroethyl)pyrrolidine |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m1/s1 |

InChI Key |

PTXOIRIEXVHPML-RXMQYKEDSA-N |

Isomeric SMILES |

C1CNC[C@H]1CC(F)(F)F |

Canonical SMILES |

C1CNCC1CC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Applications and Structural Motifs

Construction of Complex Pyrrolidine-Containing Scaffolds

The inherent chirality and the electronic properties of the trifluoroethyl group make these pyrrolidines powerful starting materials for constructing more elaborate molecular architectures, including spirocyclic and fused heterocyclic systems.

The construction of spirocyclic oxindoles, which feature a sp³-hybridized carbon at the C-3 position, is of significant interest due to their prevalence in natural products and pharmaceutical targets. researchgate.net A prominent strategy for synthesizing trifluoromethyl-containing spiro-pyrrolidinyl oxindoles involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.gov

In this context, N-2,2,2-trifluoroethylisatin ketimines, generated from the condensation of isatins with 2,2,2-trifluoroethylamine, serve as efficient precursors for the required azomethine ylides. researchgate.net These ylides undergo highly diastereoselective [3+2] cycloaddition reactions with activated olefins. For instance, the reaction between trifluoroethyl amine-derived isatin (B1672199) ketimines and chalcones, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), yields 5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindoles with high yields and excellent diastereoselectivities. researchgate.net Similarly, a DABCO (1,4-Diazabicyclo[2.2.2]octane)-catalyzed [3+2] cycloaddition with 2-aryl/heteroarylidene-1H-indene-1,3(2H)-diones also produces trifluoromethyl-bearing spiro-pyrrolidine linked oxindoles efficiently. researchgate.net

A study detailed a mild and efficient organocatalyzed [3+2] annulation of isatin-derived ketimines with 2-ylideneindane-1,3-diones, resulting in spiro[oxindol-3,2′-pyrrolidine] derivatives that incorporate both a spiro indane-1,3-dione motif and a trifluoromethyl group, achieving high yields and good stereoselectivities. researchgate.net Another approach involves a three-component reaction employing trifluorodiazoethane and nitrosoarenes to generate a trifluoromethyl nitrone in situ, which then reacts with phenacylideneoxindoles in a 1,3-dipolar cycloaddition to form trifluoromethylated spiro-isoxazolidine-oxindoles. nih.gov

Chiral lactams are versatile intermediates in organic synthesis, often serving as precursors to N-heterocycles like pyrrolidines. A notable strategy involves the derivatization of β-lactams to access trifluoroethyl-substituted pyrrolidines. For example, enantiopure 4-formyl-β-lactams can be used as synthons for the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. acs.orgnih.gov This transformation is achieved through trifluoromethylation of the aldehyde group, followed by the reductive removal of the β-lactam carbonyl moiety. acs.orgnih.gov

These resulting 2-trifluoroethylated azetidines are then activated in situ and treated with various nucleophiles. This triggers a ring-expansion rearrangement via the interception of bicyclic aziridinium (B1262131) intermediates, affording chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines in good to excellent yields and with high diastereoselectivity. acs.orgnih.gov This method demonstrates how a smaller lactam-derived ring system (azetidine) can be effectively transformed into the larger, highly substituted trifluoromethyl-pyrrolidine core.

A robust method for the asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines relies on the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. acs.org The process starts with enantiopure 4-formyl-β-lactams, where the aldehyde is reacted with a nucleophilic CF₃ source. acs.org After reduction of the lactam carbonyl, the resulting azetidine (B1206935) is activated (e.g., by converting the hydroxyl group to a triflate). acs.org

Subsequent treatment with a range of nitrogen, oxygen, sulfur, and fluorine nucleophiles leads to a ring-expansion reaction. acs.orgnih.gov This process furnishes the desired chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high yields (45–99%) and excellent diastereoselectivities (dr >99:1). acs.orgnih.gov The reaction proceeds through a double Sₙ2 mechanism, and the absolute stereochemistry of the resulting all-cis-pyrrolidines has been confirmed by single-crystal X-ray analysis. acs.org Interestingly, the stereochemistry of the exocyclic CF₃-substituted carbon atom is crucial; its epimer does not undergo the ring-expansion, highlighting the profound stereoelectronic control of the reaction. acs.org

To generate more complex trisubstituted 2-trifluoromethyl pyrrolidines, a formal (3 + 2)-annulation strategy has been developed. nih.gov This approach involves a highly selective organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. nih.govnih.gov This key step provides γ-nitro carbonyl intermediates with excellent levels of diastereo- and enantioselectivity under mild conditions. nih.govnih.gov

These Michael adducts are then subjected to a diastereoselective reductive cyclization, typically through catalytic hydrogenation. nih.govnih.gov This second step forms the pyrrolidine (B122466) ring, resulting in functionalized 3,4-disubstituted-2-trifluoromethyl pyrrolidines that bear three contiguous stereocenters. nih.gov This de novo synthesis rapidly builds molecular complexity from simple starting materials via asymmetric catalysis. nih.gov Furthermore, the methodology allows for access to C(2)-epimeric 2-trifluoromethyl pyrrolidines from a common intermediate through an intramolecular Sₙ2 displacement, demonstrating the stereochemical flexibility of the approach. nih.gov

Role as Chiral Building Blocks in Further Transformations

The trifluoromethyl-pyrrolidine scaffolds synthesized through these advanced methods are not merely end products but also serve as valuable chiral building blocks for creating even more complex and potentially bioactive molecules.

Fluorinated heterocycles are of immense importance in medicinal chemistry, materials science, and agrochemistry. mdpi.combeilstein-journals.orggoogle.com The unique properties conferred by fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The chiral, highly substituted trifluoromethyl-pyrrolidines serve as ideal precursors for accessing synthetically challenging fluorinated heterocyclic systems.

A clear demonstration of this utility is the further synthetic elaboration of the 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. nih.gov Representative products from the azetidine ring-expansion were selectively N,O-debenzylated and then used to construct a novel CF₃-substituted 2-oxa-4,7-diazabicyclo[3.3.0]octan-3-one system. nih.gov This transformation showcases the value of the trifluoromethyl-pyrrolidine core as a scaffold for building complex, fused bicyclic heterocycles that would be difficult to access through other synthetic routes. The ability to use these compounds as synthons opens pathways to novel classes of fluorinated molecules with potential applications in drug discovery. mdpi.com

Mechanistic Insights and Theoretical Studies in Synthesis

Computational Investigations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for dissecting complex reaction mechanisms at the molecular level. For the synthesis of substituted pyrrolidines, DFT calculations provide invaluable information on reaction pathways, transition states, and the origins of stereoselectivity.

Elucidation of Reaction Pathways and Transition States

While specific DFT studies on the synthesis of (R)-3-(2,2,2-trifluoroethyl)pyrrolidine are not extensively documented, broader investigations into related transformations, such as the iridium-catalyzed reductive [3+2] dipolar cycloaddition of amides and conjugated alkenes, offer significant insights. acs.orgnih.govchemrxiv.org These studies reveal that the reaction proceeds through the formation of an azomethine ylide intermediate. DFT calculations have been instrumental in mapping out the potential energy surface of the cycloaddition step, identifying the transition structures leading to different stereoisomers. acs.orgnih.govchemrxiv.org The calculations often uncover a delicate balance between asynchronicity and the interaction energies within the transition states, which ultimately governs the observed selectivity. acs.orgnih.govchemrxiv.org

In the context of forming a 3-substituted pyrrolidine (B122466), a plausible reaction pathway involves the [3+2] cycloaddition of an azomethine ylide with a trifluoroethyl-substituted dipolarophile. The stereochemical outcome would be determined by the facial selectivity of the approach of the two reactants, which is dictated by the energies of the corresponding transition states.

Analysis of Reactivity and Regioselectivity in C(sp³)–H Trifluoromethylation of Pyrrolidine

Direct C(sp³)–H functionalization represents an atom-economical approach to synthesizing fluorinated pyrrolidines. Theoretical studies on the C(sp³)–H trifluoromethylation of the pyrrolidine ring, while not specific to the trifluoroethyl group, provide crucial insights into reactivity and regioselectivity. Such studies are vital for understanding how to direct functionalization to the C3 position.

Stereocontrol Mechanisms in Asymmetric Catalysis

Asymmetric catalysis is paramount for accessing the desired (R)-enantiomer. DFT studies on organocatalyzed domino reactions, such as the Michael/Mannich [3+2] cycloaddition for the synthesis of functionalized trifluoromethyl-substituted pyrrolidines, have shed light on the mechanisms of stereocontrol. nih.gov These calculations often reveal that the catalyst, typically a chiral secondary amine, forms a covalent bond with one of the substrates to generate a reactive intermediate. The stereochemical outcome is then directed by the steric and electronic properties of the catalyst, which creates a chiral environment around the reacting species.

In a hypothetical asymmetric synthesis of this compound, a chiral catalyst would likely interact with one of the reactants to control the facial selectivity of the key bond-forming step. DFT calculations can model these catalyst-substrate interactions and predict the most likely stereochemical outcome. For instance, in the asymmetric synthesis of 2-substituted pyrrolidines using a tert-butanesulfinamide auxiliary, the stereoselectivity is achieved through the formation of a six-membered, chair-like transition state. rsc.org

Experimental Mechanistic Probes

While computational studies provide a theoretical framework, experimental investigations are essential for validating proposed mechanisms and identifying key reaction parameters that influence the synthesis.

Identification of Key Intermediates

The interception and characterization of reaction intermediates are powerful methods for elucidating reaction mechanisms. In the synthesis of substituted pyrrolidines, key intermediates such as azomethine ylides and bicyclic aziridinium (B1262131) ions have been proposed. nih.gov For example, in the synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines, the reaction is believed to proceed through the interception of a bicyclic aziridinium intermediate by various nucleophiles. nih.gov The formation of such an intermediate was inferred from the high diastereoselectivity observed in the products. nih.gov

Experimental techniques such as in-situ IR and NMR spectroscopy can be employed to detect transient species. Isotopic labeling studies can also provide evidence for the involvement of specific intermediates and the nature of bond-breaking and bond-forming events.

Influence of Catalyst Structure and Additives on Stereoselectivity

The structure of the catalyst and the presence of additives often have a profound impact on the stereochemical outcome of a reaction. In the asymmetric synthesis of pyrrolidine-based organocatalysts, it has been shown that the substitution pattern and the nature of the hydrogen-bond-donating group on the catalyst are crucial for achieving high enantioselectivity. mdpi.com

The effect of different catalysts and additives on the stereoselective synthesis of related compounds is often evaluated systematically. For instance, in the development of a rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines, various Grignard reagents and sulfinyl aldimines were screened to optimize the diastereoselectivity. rsc.org Similarly, in the stereoselective synthesis of densely substituted pyrrolidines via a [3+2] cycloaddition, the use of a silver carbonate catalyst was found to be critical for achieving high regio- and diastereoselectivities. acs.org

The table below summarizes the influence of different catalysts on the synthesis of substituted pyrrolidines, which can be extrapolated to the synthesis of the target compound.

| Catalyst/Auxiliary | Reaction Type | Key Finding |

| Chiral Secondary Amine | Domino Michael/Mannich [3+2] Cycloaddition | High yields and excellent stereoselectivities are achieved, providing access to highly functionalized trifluoromethylated pyrrolidines. nih.gov |

| N-tert-butanesulfinamide | Addition of Grignard Reagent to Aldimine | High yields and good diastereoselectivities in the formation of 2-substituted pyrrolidines. rsc.org |

| Silver Carbonate | [3+2] Cycloaddition | High regio- and diastereoselectivities in the synthesis of densely substituted proline derivatives. acs.org |

| Iridium (Vaska's complex) | Reductive [3+2] Dipolar Cycloaddition | Enables the use of a broad range of substrates for the synthesis of structurally complex pyrrolidines. acs.orgnih.govchemrxiv.org |

Analytical Methodologies for Stereochemical Characterization

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are indispensable for quantifying the presence of stereoisomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the industry standard for determining the enantiomeric purity of chiral compounds like (R)-3-(2,2,2-trifluoroethyl)pyrrolidine.

Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is routinely accomplished using Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC). heraldopenaccess.us This direct method relies on the differential interaction between the two enantiomers of a compound and a chiral stationary phase, leading to their separation in time and allowing for quantification. chiralpedia.com

The selection of the CSP is critical for achieving enantioseparation. For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs are particularly effective. mdpi.com These phases, such as cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, create a chiral environment where enantiomers form transient, diastereomeric complexes with different binding energies, resulting in different retention times. mdpi.comnih.gov Commonly used columns include those with selectors like cellulose tris(3,5-dichlorophenylcarbamate) or cellulose tris(3-chloro-4-methylphenylcarbamate). nih.govresearchgate.net

Method development involves optimizing the mobile phase composition, which typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol). researchgate.net The addition of a small amount of an amine, such as triethylamine (B128534) (TEA), can improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica support. researchgate.net Other parameters, including flow rate and column temperature, are also adjusted to achieve baseline separation of the enantiomers. researchgate.net In some cases, pre-column derivatization of the pyrrolidine nitrogen with an achiral agent can enhance detectability and improve separation on the CSP. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram. HPLC is considered a golden standard for this purpose due to its high accuracy, precision, and the high resolving power of modern CSPs. heraldopenaccess.usmdpi.com

Table 1: Typical HPLC Conditions for Enantiomeric Purity of Pyrrolidine Derivatives This table presents representative, not specific, conditions for the analysis of this compound, based on established methods for analogous compounds.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Chiralcel OD-H, Lux Cellulose-2, or similar polysaccharide-based CSP | Provides the chiral environment for enantioseparation. nih.govresearchgate.net |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Triethylamine (TEA) | Elutes the compounds; the modifier percentage is optimized for resolution. TEA improves peak symmetry. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls analysis time and separation efficiency. researchgate.net |

| Temperature | Ambient or controlled (e.g., 25 °C) | Affects retention times and selectivity. researchgate.net |

| Detection | UV at 210-254 nm | Monitors the elution of the compounds. researchgate.net |

| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers | Allows for accurate quantification of each enantiomer to determine enantiomeric excess. |

Spectroscopic Techniques for Stereochemistry Assignment

While chromatography quantifies stereoisomers, spectroscopic techniques are used to elucidate the actual three-dimensional structure of the molecule, including the relative and absolute configuration of its chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the covalent structure and, in many cases, the relative stereochemistry of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed for full structural characterization. rsc.org

¹³C NMR reveals the number of unique carbon environments, corroborating the structure determined by ¹H NMR. The chemical shifts for the carbons in the pyrrolidine ring and the trifluoroethyl group appear in characteristic regions. researchgate.netchemicalbook.com

¹⁹F NMR is particularly informative for this compound. The trifluoromethyl (-CF₃) group would typically appear as a triplet in the ¹⁹F spectrum due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. rsc.org

While standard NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. To determine the enantiomeric purity or assign absolute configuration via NMR, a chiral environment must be introduced. This is achieved by using chiral solvating agents or chiral derivatizing agents (e.g., Mosher's acid), which convert the enantiomeric pair into a pair of diastereomers with distinct NMR spectra. stackexchange.com The integration of signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry by measuring through-space interactions between protons, which helps to define the molecule's preferred conformation in solution.

Table 2: Predicted NMR Chemical Shift Data for this compound This table shows predicted chemical shift (δ) ranges based on data for structurally similar substituted pyrrolidines. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Pyrrolidine N-H | 1.5 - 3.0 | Broad singlet |

| Pyrrolidine C-H | 2.5 - 3.5 | Multiplet | |

| -CH₂-CF₃ | 2.0 - 2.8 | Quartet (q) | |

| ¹³C | Pyrrolidine Carbons | 25 - 60 | - |

| -CH₂-CF₃ | 35 - 45 (quartet due to ¹JCF) | - | |

| -CF₃ | 120 - 130 (quartet due to ¹JCF) | - | |

| ¹⁹F | -CF₃ | -60 to -75 | Triplet (t) |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgmdpi.com The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This analysis provides a precise three-dimensional map of the electron density within the molecule, revealing the spatial arrangement of every atom relative to each other. nih.gov

For a small organic molecule like this compound, which is often an oil or low-melting solid, obtaining a suitable crystal can be challenging. A common strategy is to form a salt with a suitable acid (e.g., hydrochloric acid or tartaric acid) to increase the crystallinity of the material. mdpi.com The resulting crystal structure of the salt allows for the unambiguous assignment of the stereochemistry.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. nih.gov By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to distinguish the true structure from its mirror image. The Flack parameter is a key value refined during the structure solution that indicates whether the determined absolute structure is correct. A value close to zero for the correct enantiomer confirms the assignment with high confidence. nih.gov The analysis also yields precise bond lengths, bond angles, and torsional angles, providing a complete and unambiguous picture of the molecule's solid-state conformation. nih.govresearchgate.net

Table 3: Representative Crystallographic Data Parameters This table lists the type of data obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical and serve as an example of a typical crystallographic report for a pyrrolidine salt.

| Parameter | Example Value/Information | Description |

|---|---|---|

| Chemical Formula | C₆H₁₁F₃N·HCl | The molecular formula of the crystallized salt. |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. nih.gov |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. nih.gov |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the smallest repeating unit of the crystal. |

| Volume (V) | ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. nih.gov |

| R-factor (R1) | < 0.05 | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | ~0.0(1) | A critical parameter used to confirm the absolute configuration of the chiral molecule. nih.gov |

Q & A

Q. What are the common synthetic routes for (R)-3-(2,2,2-trifluoroethyl)pyrrolidine, and how is enantiomeric purity ensured?

Methodological Answer:

- Synthesis via Nucleophilic Substitution : Start with pyrrolidine derivatives and introduce the trifluoroethyl group using trifluoroethyl halides under basic conditions (e.g., KOH/K₂CO₃ in trifluoroethanol). This method is adapted from trifluoroethoxy pyridine syntheses .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., palladium complexes) for stereocontrol during alkylation or coupling steps to favor the R-enantiomer.

- Purity Validation : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers. LCMS and ¹⁹F NMR confirm molecular identity and fluorine incorporation .

Q. How is the structural and conformational analysis of this compound performed?

Methodological Answer:

- X-ray Crystallography : Resolve solid-state conformation by co-crystallizing the compound with counterions (e.g., fumarate or tartrate salts, as seen in related pyrrolidine derivatives) .

- NMR Spectroscopy : ¹H and ¹³C NMR assess dynamic behavior in solution, while NOESY experiments reveal spatial proximity of the trifluoroethyl group to adjacent protons.

- Computational Modeling : Density Functional Theory (DFT) optimizes geometries and predicts steric/electronic effects of the trifluoroethyl substituent .

Advanced Research Questions

Q. What is the role of the trifluoroethyl group in modulating the compound’s physicochemical and pharmacological properties?

Methodological Answer:

- Lipophilicity and Bioavailability : The trifluoroethyl group enhances membrane permeability by increasing logP, measured via shake-flask or chromatographic methods. This aligns with fluorine’s role in improving pharmacokinetics .

- Electron-Withdrawing Effects : The -CF₃ group reduces basicity of the pyrrolidine nitrogen (pKa shift), quantified via potentiometric titration. This affects receptor binding in medicinal chemistry applications .

- Protein Interactions : Molecular docking studies (e.g., AutoDock Vina) reveal how the trifluoroethyl group influences binding to targets like kinases or GPCRs through hydrophobic and stereoelectronic effects .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound at scale?

Methodological Answer:

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) or transition-metal catalysts to dynamically resolve racemic mixtures during synthesis.

- Continuous Flow Chemistry : Optimize reaction parameters (residence time, temperature) to enhance yield and reduce racemization, leveraging microreactors for precise control .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess .

Q. What strategies are used to stabilize solid-state forms of this compound derivatives?

Methodological Answer:

- Salt/Cocrystal Engineering : Screen acids (e.g., tartaric, fumaric) to form stable salts, as demonstrated in patented solid forms of analogous compounds .

- Polymorph Screening : Use solvent/antisolvent crystallization under varied conditions (temperature, agitation) to identify metastable polymorphs.

- Thermal Analysis : DSC and TGA assess melting points and decomposition profiles, critical for formulation stability .

Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo data for this compound?

Methodological Answer:

- Metabolite Identification : Use LC-HRMS to detect active metabolites in plasma or tissue homogenates, which may explain discrepancies .

- Species-Specific Assays : Compare receptor binding affinities across species (e.g., human vs. rodent) to identify translational gaps.

- PK/PD Modeling : Integrate pharmacokinetic data (clearance, volume of distribution) with pharmacodynamic outcomes to refine dose-response relationships .

Q. What analytical methods are critical for detecting impurities in this compound synthesis?

Methodological Answer:

- HPLC-MS/MS : Quantify trace impurities (e.g., diastereomers, unreacted intermediates) using reverse-phase columns and MRM (Multiple Reaction Monitoring) .

- Headspace GC-MS : Identify volatile byproducts (e.g., residual solvents) from reaction steps.

- Elemental Analysis : Verify absence of heavy metals (e.g., Pd from catalytic steps) via ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.